molecular formula C4Cl2F6 B1197575 1,2-Dichlorohexafluorocyclobutane CAS No. 356-18-3

1,2-Dichlorohexafluorocyclobutane

Cat. No. B1197575
M. Wt: 232.94 g/mol
InChI Key: LMHAGAHDHRQIMB-UHFFFAOYSA-N
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Patent
US05763703

Procedure details

The conversion for 1,2-dichlorohexafluorocyclobutane was 22%, the selectivity of the targeted hexafluorocyclobutene was 94% and a 5.3% selectivity of tetrafluoro-1-chlorocyclobutene was formed as the by-product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1(F)[C:5]([F:7])([F:6])[C:4]([F:9])([F:8])[C:3]1(F)Cl.FC1(F)C(F)=C(F)C1(F)F>>[F:6][C:5]1([F:7])[C:2]([Cl:1])=[CH:3][C:4]1([F:9])[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C(C1(F)F)(F)F)(Cl)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C(=C1F)F)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C=C1Cl)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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